9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine
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Overview
Description
9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine is a complex organic compound that belongs to the class of phosphoranylidene derivatives This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a fluoren-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine typically involves the reaction of fluoren-2-amine with a triphenylphosphoranylidene precursor. One common method involves the use of (methoxycarbonylmethylene)triphenylphosphorane as a starting material. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to a specific temperature, usually around 70-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Large-scale reactors equipped with mechanical stirrers and reflux condensers are used to maintain the reaction conditions. The use of automated systems for temperature control and reagent addition ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in nucleophilic addition reactions. This interaction can lead to the formation of stable intermediates, which then undergo further transformations to exert their effects .
Comparison with Similar Compounds
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: Another phosphoranylidene derivative used in similar reactions.
(Triphenylphosphoranylidene)acetonitrile: Known for its applications in organic synthesis.
Uniqueness
9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine is unique due to its specific structural configuration, which imparts distinct chemical properties
Properties
CAS No. |
7151-70-4 |
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Molecular Formula |
C31H24NP |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
9-(triphenyl-λ5-phosphanylidene)fluoren-2-amine |
InChI |
InChI=1S/C31H24NP/c32-23-20-21-28-27-18-10-11-19-29(27)31(30(28)22-23)33(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-22H,32H2 |
InChI Key |
VCOWJEAWWAMYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=C2C=C(C=C4)N)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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